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An In-depth Technical Guide to the Early-Phase Clinical Development of LY2140023

(Pomaglumetad Methionil) in Psychosis

Introduction: Targeting Glutamate in Schizophrenia
For decades, the primary therapeutic strategy for schizophrenia has centered on the dopamine

hypothesis, with all approved antipsychotic medications exhibiting antagonist activity at the

dopamine D2 receptor.[1] While effective for many patients' positive symptoms, such as

hallucinations and delusions, these agents often fall short in treating the negative and cognitive

symptoms that significantly impair functioning.[1] Furthermore, dopamine-blocking drugs can

be associated with burdensome side effects, including extrapyramidal symptoms (EPS),

metabolic dysregulation, and hyperprolactinemia.[1]

This therapeutic gap spurred research into alternative pathophysiological models, leading to a

focus on the glutamatergic system.[2][3] The glutamate hypothesis of schizophrenia posits that

dysregulated glutamate neurotransmission contributes to the symptoms of the disorder.[2] This

led to the development of novel therapeutic agents targeting glutamate receptors. One such

agent was LY2140023, also known as pomaglumetad methionil, a selective agonist for

metabotropic glutamate 2/3 (mGlu2/3) receptors.[3][4] This document provides a detailed

technical overview of the early-phase clinical trials designed to evaluate its efficacy, safety, and

mechanism of action in patients with schizophrenia.
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Mechanism of Action of LY2140023
LY2140023 is an oral prodrug that is efficiently hydrolyzed in the body to its active metabolite,

LY404039.[1][4][5] LY404039 is a potent and selective agonist for mGlu2 and mGlu3 receptors.

[3][6] These receptors are G-protein coupled receptors that are primarily located

presynaptically on glutamatergic neurons, particularly in limbic and cortical brain regions

implicated in schizophrenia.[4][5]

Activation of these autoreceptors leads to a reduction in the presynaptic release of glutamate.

[3][4] This mechanism is hypothesized to normalize the hyperactivity of cortical pyramidal

neurons thought to underlie psychosis, representing a fundamentally different approach from

the postsynaptic dopamine receptor blockade of conventional antipsychotics.[5][7] Notably,

LY404039 has no significant affinity for dopamine or serotonin receptors, suggesting a potential

for a distinct and improved side-effect profile.[4][5]
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Caption: Signaling pathway of LY2140023 as an mGlu2/3 receptor agonist.
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Early-Phase Clinical Trial Program
The clinical development of LY2140023 involved several key Phase 2 studies designed to

establish proof-of-concept, determine optimal dosing, and assess its long-term safety profile.

Experimental Protocols
The early-phase trials for LY2140023 shared common design elements, including multicenter,

randomized, and controlled methodologies. A generalized workflow for these studies is

depicted below.
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Caption: Generalized experimental workflow for LY2140023 Phase 2 trials.

Key Methodological Details:

Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of

schizophrenia.[8] Some studies focused on patients experiencing an acute exacerbation of

symptoms, while others targeted those with prominent negative symptoms.[8][9]

Primary Efficacy Endpoint: The most common primary outcome was the change from

baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[5][8]

Key Secondary Endpoints: These often included the Clinical Global Impression-Severity

(CGI-S) score, responder rates (e.g., ≥25% decrease in PANSS total score), and changes in

PANSS subscales (positive and negative).[5]

Safety and Tolerability Assessments: Safety was monitored through the recording of

treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs,

laboratory tests, and assessments for extrapyramidal symptoms (EPS) and weight change.

[9][10]

Summary of Key Phase 2 Trial Results
The clinical journey of LY2140023 was marked by initial promise followed by subsequent

setbacks. The quantitative outcomes from major published early-phase studies are

summarized below.

Table 1: Efficacy Outcomes in Phase 2 Placebo-Controlled Trials

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25539791/
https://pubmed.ncbi.nlm.nih.gov/25539791/
https://pubmed.ncbi.nlm.nih.gov/23694720/
https://cmgm-new.stanford.edu/biochem/biochem230/nominations2007-08/nm1632.pdf
https://pubmed.ncbi.nlm.nih.gov/25539791/
https://cmgm-new.stanford.edu/biochem/biochem230/nominations2007-08/nm1632.pdf
https://pubmed.ncbi.nlm.nih.gov/23694720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3977437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
(Referenc
e)

Treatmen
t Groups

Duration N
Baseline
PANSS
(Mean)

Change
in PANSS
Total
Score
(Mean)

p-value
vs.
Placebo

Proof-of-

Concept[5]

LY2140023

40mg BID
4 Weeks ~65 ~87 -20.6 < 0.001

Olanzapine

15mg QD
4 Weeks ~65 ~87 -22.3 < 0.001

Placebo 4 Weeks ~65 ~87 -6.7 -

HBBM

Study[8]

LY2140023

40mg BID
6 Weeks ~289

Not

Specified

Not

Significantl

y Different

from

Placebo

0.154

LY2140023

80mg BID
6 Weeks ~289

Not

Specified

Not

Significantl

y Different

from

Placebo

0.698

Risperidon

e 2mg BID
6 Weeks ~145

Not

Specified

Statistically

Superior to

Placebo

< 0.001

Placebo 6 Weeks ~289
Not

Specified
- -

HBBR (vs.

SOC)[9]

LY2140023

40mg BID
24 Weeks 130 79.8 -12.1 0.004*

Standard

of Care

(SOC)

24 Weeks 131 79.0 -17.6 -

Note: In

the HBBR

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://cmgm-new.stanford.edu/biochem/biochem230/nominations2007-08/nm1632.pdf
https://pubmed.ncbi.nlm.nih.gov/25539791/
https://pubmed.ncbi.nlm.nih.gov/23694720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


study, the

p-value

indicates

that the

improveme

nt in the

SOC group

was

significantl

y greater

than in the

LY2140023

group at

the 24-

week

endpoint.

Table 2: Safety and Tolerability Profile from Phase 2 Trials
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Adverse
Event/Outcom
e

LY2140023

Atypical
Antipsychotic
(SOC/Compara
tor)

Placebo
Key Findings
and Citations

Discontinuation

(Lack of Efficacy)
20.8% 11.5% (SOC) N/A

Higher

discontinuation

due to lack of

efficacy for

LY2140023 in a

24-week study.

[9]

Discontinuation

(Adverse Events)
17.7% 14.5% (SOC) N/A

No significant

difference in

discontinuation

due to AEs

compared to

SOC.[9]

Weight Gain -0.51 kg (4 wks)

+0.74 kg

(Olanzapine, 4

wks)

No change

LY2140023 was

not associated

with weight gain

and showed a

slight mean

reduction.[5][9]

-2.8 kg (24 wks)

+0.4 kg

(Aripiprazole, 24

wks)

N/A

A Phase 3 study

confirmed a

significant weight

loss advantage

over aripiprazole.

[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23694720/
https://pubmed.ncbi.nlm.nih.gov/23694720/
https://cmgm-new.stanford.edu/biochem/biochem230/nominations2007-08/nm1632.pdf
https://pubmed.ncbi.nlm.nih.gov/23694720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3977437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrapyramidal

Symptoms (EPS)

No difference

from placebo

Significantly

more (SOC)
No difference

LY2140023

showed a low

incidence of

EPS,

comparable to

placebo.[5][9]

Prolactin

Elevation

No difference

from placebo
N/A No difference

Unlike many

atypical

antipsychotics,

LY2140023 was

not associated

with prolactin

elevation.[2][5]

Common TEAEs

(>SOC)

Vomiting,

Agitation,

Dyspepsia

Akathisia, Weight

Gain
N/A

The side-effect

profile was

distinct from

dopamine-

blocking agents.

[9][11]

Convulsions/Seiz

ures

Reported in

some patients
N/A N/A

A potential

association with

seizures was

identified as a

safety concern

requiring further

study.[11][12]

Discussion and Conclusion
The early clinical development of LY2140023 represented a significant effort to validate the

glutamate hypothesis of schizophrenia and offer a novel, non-dopaminergic treatment. The

initial proof-of-concept study was highly encouraging, showing robust efficacy on par with

olanzapine for both positive and negative symptoms, coupled with a favorable side-effect

profile devoid of weight gain, EPS, and prolactin elevation.[2][5]
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However, these promising results were not replicated in subsequent, larger Phase 2 and Phase

3 trials.[8][11] The HBBM study, for instance, failed to show a statistically significant separation

from placebo for either dose of LY2140023, while the active comparator, risperidone,

demonstrated clear efficacy.[8] A long-term safety study (HBBR) also found that while the drug

was generally well-tolerated, it was associated with a higher rate of discontinuation due to lack

of efficacy compared to the standard of care.[9] Ultimately, the failure to consistently

demonstrate efficacy led to the termination of its clinical development for schizophrenia.[7]

In summary, LY2140023 is a pioneering mGlu2/3 receptor agonist that provided a clinical test

of the glutamate hypothesis. While it demonstrated a unique and potentially advantageous

safety profile, its inconsistent efficacy in later-stage trials highlighted the complexities of

targeting the glutamate system for psychosis. The data from these early-phase trials remain a

valuable resource for researchers and drug developers, offering critical insights into trial

design, patient selection, and the ongoing quest for novel antipsychotic mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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